2-Bromo-6-methyl-4-nitroaniline
Overview
Description
2-Bromo-6-methyl-4-nitroaniline: is an organic compound with the molecular formula C7H7BrN2O2 and a molecular weight of 231.05 g/mol . It is characterized by the presence of a bromine atom, a methyl group, and a nitro group attached to an aniline ring. This compound appears as yellow needles and has a melting point of 180-184°C .
Mechanism of Action
Target of Action
2-Bromo-6-methyl-4-nitroaniline is primarily used in the design and synthesis of CK2 inhibitors . CK2, also known as Casein Kinase II, is a protein kinase that is involved in various cellular processes, including cell cycle progression, apoptosis, and transcription .
Mode of Action
As a ck2 inhibitor, it likely works by binding to the active site of the ck2 enzyme, thereby preventing it from phosphorylating other proteins .
Biochemical Pathways
The compound’s interaction with CK2 can affect various biochemical pathways. CK2 is involved in the regulation of multiple signaling pathways, including the PI3K/AKT pathway, Wnt signaling, and NF-kB signaling . By inhibiting CK2, this compound can potentially disrupt these pathways, leading to downstream effects such as altered cell proliferation and survival .
Pharmacokinetics
The compound is predicted to have high gastrointestinal absorption and is likely to permeate the blood-brain barrier . The compound is also predicted to inhibit several cytochrome P450 enzymes, which could impact its metabolism .
Result of Action
The molecular and cellular effects of this compound’s action would depend on the specific context of its use. Given its role as a CK2 inhibitor, it could potentially lead to decreased cell proliferation and increased apoptosis in cells where CK2 activity is critical .
Action Environment
The action, efficacy, and stability of this compound can be influenced by various environmental factors. For instance, the compound’s solubility could affect its absorption and distribution in the body . Additionally, factors such as pH and temperature could potentially affect the compound’s stability and activity .
Biochemical Analysis
Biochemical Properties
It is known that the compound is slightly soluble in water and soluble in hot methanol . This suggests that it could interact with both hydrophilic and hydrophobic biomolecules within the cell.
Molecular Mechanism
It is used in the design and synthesis of CK2 inhibitors , suggesting that it may interact with this enzyme
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 2-Bromo-6-methyl-4-nitroaniline typically involves a multi-step process:
Nitration: The starting material, 2-methyl-4-nitroaniline, undergoes nitration to introduce the nitro group.
Industrial Production Methods: In industrial settings, the synthesis of this compound can be optimized using specialized equipment such as synthesis kettles, solid-liquid separation devices, and ceramic membrane filters. This setup ensures high yield and purity of the product while minimizing byproducts .
Chemical Reactions Analysis
Types of Reactions:
Substitution Reactions: 2-Bromo-6-methyl-4-nitroaniline can undergo nucleophilic substitution reactions where the bromine atom is replaced by other nucleophiles.
Reduction Reactions: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a catalyst.
Oxidation Reactions: The methyl group can be oxidized to a carboxylic acid under strong oxidative conditions.
Common Reagents and Conditions:
Nucleophilic Substitution: Reagents like sodium hydroxide or potassium hydroxide in an aqueous or alcoholic medium.
Reduction: Catalysts such as palladium on carbon (Pd/C) with hydrogen gas.
Oxidation: Strong oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3).
Major Products Formed:
Amino Derivatives: Reduction of the nitro group yields 2-bromo-6-methyl-4-aminoaniline.
Carboxylic Acids: Oxidation of the methyl group results in 2-bromo-6-carboxy-4-nitroaniline.
Scientific Research Applications
2-Bromo-6-methyl-4-nitroaniline has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of various organic compounds, including dyes and pharmaceuticals.
Biology: It serves as a building block for the synthesis of biologically active molecules.
Medicine: The compound is explored for its potential use in drug development, particularly in designing inhibitors for specific enzymes.
Industry: It is utilized in the production of specialty chemicals and advanced materials.
Comparison with Similar Compounds
- 2-Bromo-4-methyl-6-nitroaniline
- 2-Bromo-3-fluoro-6-nitroaniline
- 2-Bromo-4-methoxy-6-nitroaniline
Comparison: 2-Bromo-6-methyl-4-nitroaniline is unique due to the specific positioning of its substituents, which affects its chemical reactivity and biological activity. Compared to its analogs, it may exhibit different reactivity patterns in substitution and reduction reactions due to the electronic effects of the methyl and nitro groups .
Properties
IUPAC Name |
2-bromo-6-methyl-4-nitroaniline | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H7BrN2O2/c1-4-2-5(10(11)12)3-6(8)7(4)9/h2-3H,9H2,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DCNWQCOXGLGSRC-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC(=C1N)Br)[N+](=O)[O-] | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H7BrN2O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30303612 | |
Record name | 2-bromo-6-methyl-4-nitroaniline | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30303612 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
231.05 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
102170-56-9 | |
Record name | 2-bromo-6-methyl-4-nitroaniline | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30303612 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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